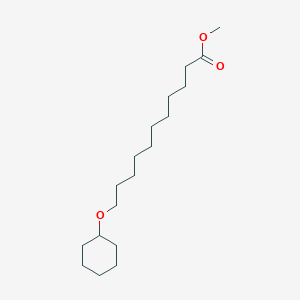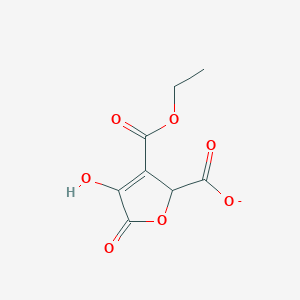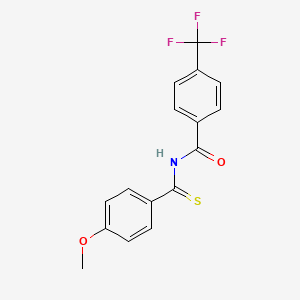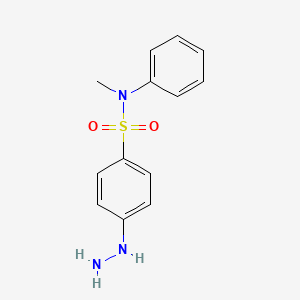![molecular formula C18H22ClN3 B14384727 1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-68-1](/img/structure/B14384727.png)
1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a chemical compound with the molecular formula C16H19ClN2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Méthodes De Préparation
The synthesis of 1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-methylbenzene, undergoes nitration to form 5-chloro-2-methyl-1-nitrobenzene. This intermediate is then reduced to 5-chloro-2-methylaniline.
Formation of Piperazine Derivative: The 5-chloro-2-methylaniline is reacted with 2-(pyridin-2-yl)ethyl chloride in the presence of a base to form the desired piperazine derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can be compared with other similar compounds, such as:
1-(2-Pyridyl)piperazine: This compound is a selective α2-adrenoceptor antagonist and shows sympatholytic activity.
1-(5-Chloro-2-methylphenyl)piperazine: A related compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
90125-68-1 |
|---|---|
Formule moléculaire |
C18H22ClN3 |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
1-(5-chloro-2-methylphenyl)-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C18H22ClN3/c1-15-5-6-16(19)14-18(15)22-12-10-21(11-13-22)9-7-17-4-2-3-8-20-17/h2-6,8,14H,7,9-13H2,1H3 |
Clé InChI |
ATHLTFZZBHKJNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide](/img/structure/B14384646.png)



![N-[2-[2,4-bis(trifluoromethyl)-1H-imidazol-5-yl]ethyl]acetamide](/img/structure/B14384670.png)


![2,5-Bis[3-(1-ethoxyethoxy)prop-1-yn-1-yl]octahydropentalene-2,5-diol](/img/structure/B14384691.png)



![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)


